tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate is a complex organic compound, notable for its distinctive chemical structure and properties. This compound is characterized by its multiple methoxy groups and a carbonyl group, making it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate, several key steps are involved:
Formation of the Benzo[a]heptalen Core: : The initial step often involves the construction of the benzo[a]heptalen skeleton through a series of cyclization reactions.
Introduction of Methoxy Groups: : Methoxylation is achieved via nucleophilic substitution reactions, using suitable methoxylating agents under controlled conditions.
Carbamate Formation: : The final step typically involves the introduction of the carbamate moiety. This is done by reacting the corresponding amine with tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimizations for yield and purity. This includes:
Optimization of Reaction Conditions: : Precise control over temperature, pressure, and reactant concentrations.
Use of Catalysts: : Employing specific catalysts to improve reaction efficiency.
Purification: : Implementing purification techniques like recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often at the methoxy groups, yielding hydroxyl derivatives.
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: : Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents.
Major Products
The reactions yield various derivatives, depending on the reaction conditions and reagents used. Oxidation typically produces hydroxylated compounds, while reduction leads to alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate has wide-ranging applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studies on its biological activity, including potential as an inhibitor of specific enzymes.
Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: : Applied in the development of new materials or as a specialized reagent in various industrial processes.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to the active site, altering the enzyme's activity.
Pathway Modulation: : The compound can influence cellular pathways, potentially leading to therapeutic effects.
Binding Affinity: : Its multiple functional groups allow for strong binding interactions with various biological targets.
Comparison with Similar Compounds
Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate can be compared with other similar compounds based on its unique features:
Similar Compounds: : Compounds like N-(7-methoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate and N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate share structural similarities.
Uniqueness: : The presence of multiple methoxy groups and a tert-butyl carbamate moiety differentiates it from other analogs, potentially offering distinct reactivity and biological activity.
This compound’s distinct molecular structure and properties make it a valuable subject of study across various scientific disciplines. Its synthesis, reactivity, and applications in research contribute to its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-25(2,3)33-24(28)26-17-10-8-14-12-20(30-5)22(31-6)23(32-7)21(14)15-9-11-19(29-4)18(27)13-16(15)17/h9,11-13,17H,8,10H2,1-7H3,(H,26,28)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMUUTDCIDNGQY-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.